molecular formula C13H24ClN B1680202 NSC 196883 CAS No. 39978-68-2

NSC 196883

Cat. No.: B1680202
CAS No.: 39978-68-2
M. Wt: 229.79 g/mol
InChI Key: AMJINLQYPJSVRM-UHFFFAOYSA-N
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Description

NSC 196883 is a compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program database. Compounds with high similarity scores often share structural motifs or biological targets. For instance, this compound may belong to a class of transcription or translation inhibitors, as suggested by its correlation with compounds like deoxybouvardin (NSC 259969) and bouvardin (NSC 259968) .

Properties

CAS No.

39978-68-2

Molecular Formula

C13H24ClN

Molecular Weight

229.79 g/mol

IUPAC Name

1-(1-adamantyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C13H23N.ClH/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13;/h9-12H,2-8,14H2,1H3;1H

InChI Key

AMJINLQYPJSVRM-UHFFFAOYSA-N

SMILES

CC(CC12CC3CC(C1)CC(C3)C2)N.Cl

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)C2)N.Cl

Appearance

Solid powder

Other CAS No.

39978-68-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adamantylamphetamine HCl;  Adamantylamphetamine Hydrochloride;  NSC 196883;  NSC-196883;  NSC196883

Origin of Product

United States

Preparation Methods

The synthesis of NSC 196883 typically involves several steps. One common method starts with the bromination of adamantane to produce 1-bromoadamantane. This intermediate is then reacted with acetonitrile and sulfuric acid in a Ritter-type reaction to form N-(1-adamantyl)-acetamide. Subsequent deacetylation yields 1-aminoadamantane, which is then converted to the hydrochloride salt by treatment with anhydrous hydrochloric acid .

Industrial production methods often aim to optimize yield and reduce the use of toxic reagents. For instance, a two-step procedure involving the reaction of 1-bromoadamantane with formamide to produce N-(1-adamantyl)-formamide, followed by hydrolysis with hydrochloric acid, has been reported to achieve high yields and is considered more environmentally friendly .

Chemical Reactions Analysis

NSC 196883 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding adamantyl ketones or alcohols.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrocarbons.

    Substitution: The adamantyl group can undergo substitution reactions, often facilitated by the stability of the adamantyl carbocation intermediate.

Major products formed from these reactions include adamantyl-substituted amines, alcohols, and ketones, which have diverse applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Table 1: Key Similar Compounds Identified via COMPARE Algorithm

NSC Number Name Pearson Correlation Mechanism of Action Log GI50 (Average)
NSC 259969 Deoxybouvardin 0.841 Global transcription inhibition -7.04
NSC 259968 Bouvardin 0.809 Translation elongation inhibition -7.04
NSC 342443 S-3'-Deacetyl-phyllanthoside 0.807 RNA polymerase II inhibition -7.04
NSC 38270 Olivomycin 0.797 DNA intercalation -7.04
This compound* (Hypothetical) N/A Presumed transcription modulation N/A

Notes:

  • All analogs listed exhibit broad-spectrum antitumor activity with an average Log GI50 of -7.04, indicating potent growth inhibition across the NCI-60 cell line panel .

Key Findings from Comparative Studies

Structural and Functional Overlaps: Deoxybouvardin (NSC 259969) and Bouvardin (NSC 259968) are cyclic hexapeptides that inhibit eukaryotic translation by binding to ribosomes, preventing elongation . This compound may share ribosomal targeting, given its high PCC with these compounds. Olivomycin (NSC 38270), a glycosylated oligomycin analog, intercalates DNA and disrupts topoisomerase I (Top1) activity .

Activity Against DNA Topoisomerase I: In a separate NCI similarity search for Top1 inhibitors, compounds like NSC 0053340 and NSC 0042379 (purine derivatives) demonstrated activity in DNA cleavage assays, with NSC 0042379 showing potency comparable to reference compounds .

Resistance and Selectivity Profiles :
Compounds like deoxybouvardin exhibit resistance in cell lines with upregulated efflux pumps (e.g., MDR1), whereas olivomycin’s activity is less affected by such mechanisms . This compound’s efficacy in resistant models remains speculative but could be inferred from its correlation cohort.

Discussion

Mechanistic Implications

The high PCC values (>0.79) between this compound and known transcription/translation inhibitors suggest a shared mechanism centered on disrupting nucleic acid metabolism. For example:

  • Deoxybouvardin and Bouvardin block peptide bond formation, starving cells of essential proteins .
  • Olivomycin ’s DNA intercalation destabilizes replication forks, triggering apoptosis .

However, the absence of structural data limits precise classification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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